molecular formula C15H17NO3 B13500881 rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13500881
M. Wt: 259.30 g/mol
InChI Key: GRFQAIBGNQTAEC-NURSFMCSSA-N
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Description

rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include cyclization reactions, esterification, and carboxylation. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications .

Industrial Production Methods: Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP) and other related enzymes. The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other quinoline derivatives, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

(3aS,4R,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C15H17NO3/c1-2-19-12-8-4-7-10-9-5-3-6-11(9)14(15(17)18)16-13(10)12/h3-5,7-9,11,14,16H,2,6H2,1H3,(H,17,18)/t9-,11-,14+/m0/s1

InChI Key

GRFQAIBGNQTAEC-NURSFMCSSA-N

Isomeric SMILES

CCOC1=CC=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C(=O)O

Canonical SMILES

CCOC1=CC=CC2=C1NC(C3C2C=CC3)C(=O)O

Origin of Product

United States

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